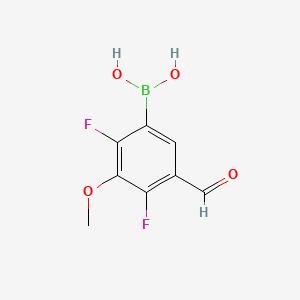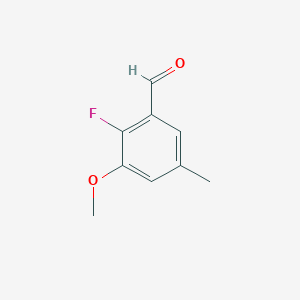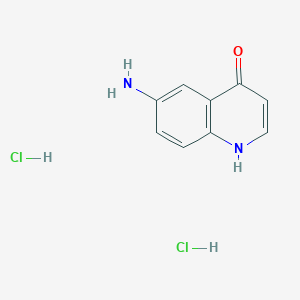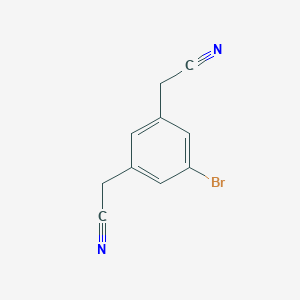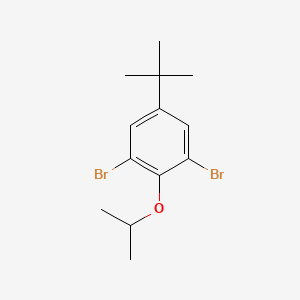
1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene: is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a tert-butyl group, and an isopropoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 5-(tert-butyl)-2-isopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol).
Major Products Formed:
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes).
Reduction: Dehalogenated products (e.g., hydrocarbons).
Applications De Recherche Scientifique
Chemistry: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, including as anti-cancer or anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene depends on its specific application
Enzyme Inhibition: The bromine atoms and other functional groups may bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound may interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic structure may allow the compound to intercalate into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
- 1,3-Dibromo-5-(tert-butyl)-2-methoxybenzene
- 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene
- 1,3-Dibromo-5-(tert-butyl)-2-iodobenzene
Comparison: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different chemical and physical properties compared to its analogs. For example, the isopropoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets. In contrast, the methoxy or methoxymethoxy derivatives may exhibit different reactivity patterns and applications due to the presence of different substituents.
Propriétés
Formule moléculaire |
C13H18Br2O |
|---|---|
Poids moléculaire |
350.09 g/mol |
Nom IUPAC |
1,3-dibromo-5-tert-butyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18Br2O/c1-8(2)16-12-10(14)6-9(7-11(12)15)13(3,4)5/h6-8H,1-5H3 |
Clé InChI |
HZYMQRISKPFPSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1Br)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


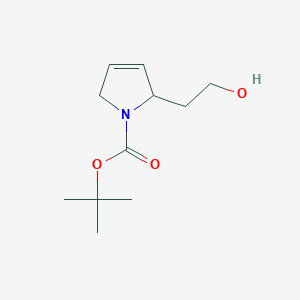
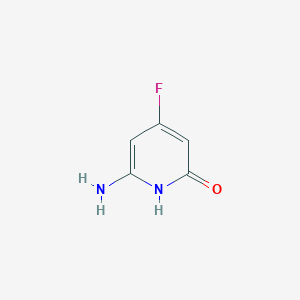
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)

![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)

![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)

